

# Biophysical Assays to Confirm Ternary Complex Formation: Application Notes and Protocols

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## Introduction

The formation of a ternary complex, where two distinct molecules are brought together by a third, bridging molecule, is a cornerstone of many biological processes and a pivotal mechanism in modern drug discovery. This is particularly relevant in the field of targeted protein degradation, where heterobifunctional molecules like Proteolysis Targeting Chimeras (PROTACs) induce the proximity of a target protein and an E3 ubiquitin ligase, leading to the target's degradation.[1] The characterization and confirmation of this ternary complex are critical for the development of effective therapeutics.

These application notes provide an overview and detailed protocols for several key biophysical assays used to confirm and quantify ternary complex formation. The selection of an appropriate assay depends on various factors, including the specific biological system, the required throughput, and the nature of the data needed (e.g., kinetic, thermodynamic, or in-cell confirmation).

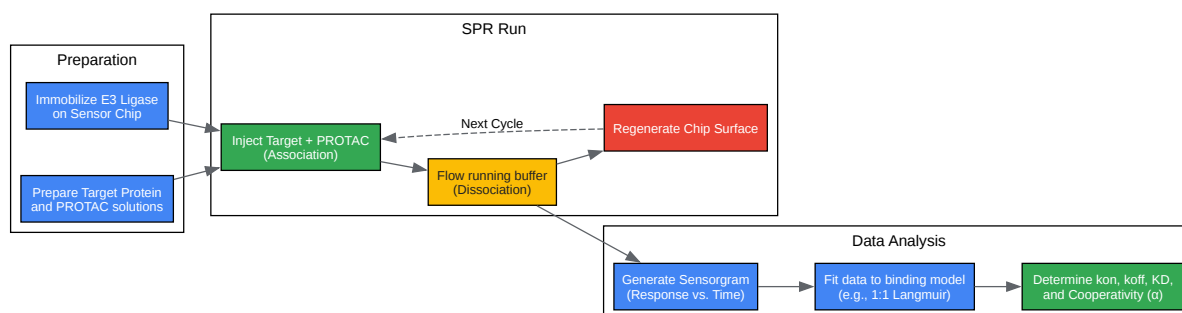
## I. Surface Plasmon Resonance (SPR)

### Application Note

Surface Plasmon Resonance (SPR) is a label-free, real-time technique for monitoring biomolecular interactions.[2] It is a powerful tool for characterizing the kinetics and affinity of

both binary and ternary complex formation.[3] In a typical SPR experiment to study ternary complexes, one protein (e.g., the E3 ligase) is immobilized on a sensor chip. A solution containing the bridging molecule (e.g., a PROTAC) and the second protein (the target) is then flowed over the chip. The formation of the ternary complex on the sensor surface results in a change in the refractive index, which is detected as a response in the sensorgram.[4] This allows for the determination of association rates ( $k_{on}$ ), dissociation rates ( $k_{off}$ ), and the equilibrium dissociation constant ( $K_D$ ).[3] A key parameter that can be derived from SPR data is the cooperativity ( $\alpha$ ), which is the ratio of the binary to the ternary complex binding affinity and indicates the stability of the ternary complex.[2]

## Experimental Workflow Diagram



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SPR Experimental Workflow for Ternary Complex Analysis.

## Protocol

### 1. Materials and Reagents:

- SPR instrument and sensor chips (e.g., CM5, SA)
- Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

- Running buffer (e.g., HBS-EP+: 10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% v/v P20, pH 7.4)[3]
- Regeneration solution (e.g., 10 mM glycine-HCl, pH 1.5)
- Purified, biotinylated E3 ligase (e.g., VHL complex)
- Purified target protein (e.g., BRD4)
- PROTAC of interest

## 2. Ligand Immobilization:

- Equilibrate the sensor chip with running buffer.
- For amine coupling, activate the surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
- Inject the E3 ligase (e.g., 50 µg/mL in immobilization buffer) to achieve the desired immobilization level (e.g., ~100 RU for ternary complex analysis).[3]
- Deactivate remaining active esters with a 1 M ethanolamine-HCl injection.
- For streptavidin (SA) chips, inject the biotinylated E3 ligase until the desired immobilization level is reached.

## 3. Ternary Complex Binding Assay (Single-Cycle Kinetics):

- Prepare a dilution series of the PROTAC in running buffer.
- Prepare a constant concentration of the target protein in running buffer.
- Mix the PROTAC dilutions with the target protein solution.
- Inject the PROTAC/target protein mixtures sequentially over the immobilized E3 ligase surface, from the lowest to the highest concentration, without a regeneration step in between.

- After the final injection, allow for a long dissociation phase by flowing running buffer over the chip.[3]
- Perform a final regeneration step to remove all bound components.

#### 4. Data Analysis:

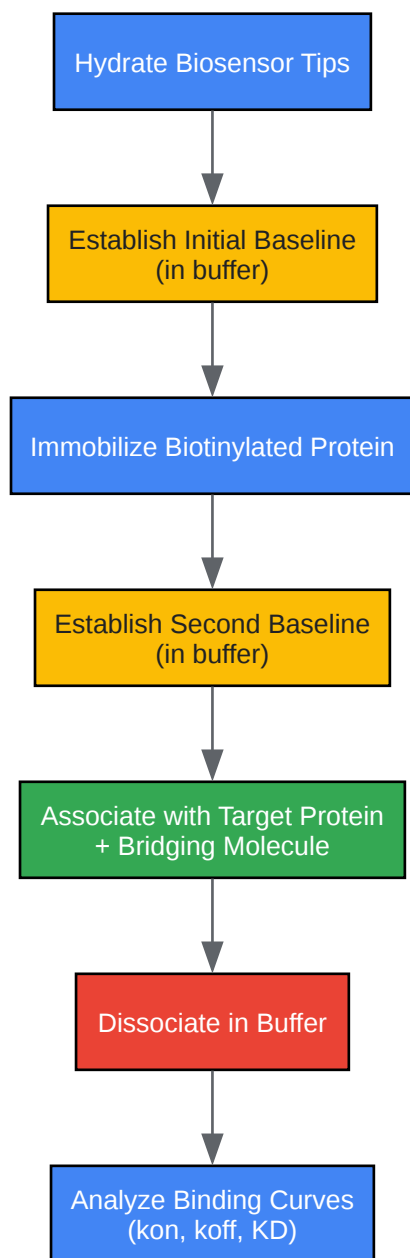
- Reference subtract the data from a control flow cell.
- Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir with mass transport considerations) to determine  $k_{on}$ ,  $k_{off}$ , and  $K_D$ .
- Calculate the cooperativity factor ( $\alpha$ ) using the formula:  $\alpha = K_D(\text{binary}) / K_D(\text{ternary})$ , where  $K_D(\text{binary})$  is the affinity of the PROTAC for the E3 ligase in the absence of the target protein.[2]

## II. Bio-Layer Interferometry (BLI)

### Application Note

Bio-Layer Interferometry (BLI) is another optical biosensing technique that measures biomolecular interactions in real-time.[5] Similar to SPR, BLI monitors the change in the interference pattern of white light reflected from the surface of a biosensor tip as molecules bind and dissociate.[6] For ternary complex analysis, one of the proteins is typically biotinylated and immobilized on a streptavidin-coated biosensor tip. The tip is then dipped into wells containing the other protein and the bridging molecule. BLI is often considered higher throughput than SPR and requires less sample consumption.[3] However, it may have lower sensitivity, making it more suitable for confirming ternary complex formation and less so for detailed binary interaction studies of small molecules.[3]

### Experimental Workflow Diagram



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BLI Experimental Workflow for Ternary Complex Analysis.

## Protocol

### 1. Materials and Reagents:

- BLI instrument (e.g., Octet) and streptavidin (SA) biosensors
- Assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, 1 mM TCEP, 0.05% P20, pH 7.5)[3]

- Biotinylated protein (e.g., E3 ligase)
- Target protein
- Bridging molecule (e.g., PROTAC)
- 96-well or 384-well microplates

## 2. Assay Setup:

- Hydrate the SA biosensors in assay buffer for at least 10 minutes.
- Prepare a 96-well plate with the following solutions (200  $\mu$ L/well):
  - Column 1: Assay buffer for initial baseline.
  - Column 2: Biotinylated protein for immobilization.
  - Column 3: Assay buffer for a second baseline.
  - Columns 4-10: Serial dilutions of the bridging molecule mixed with a constant concentration of the target protein for association.
  - Column 11: Assay buffer for dissociation.
  - Column 12: A control with only the target protein (no bridging molecule).

## 3. BLI Experiment:

- Baseline 1: Dip the biosensors in the assay buffer (Column 1) for 60 seconds.
- Immobilization: Move the biosensors to the biotinylated protein solution (Column 2) for a defined time to achieve a desired loading level (e.g., 1-2 nm shift).
- Baseline 2: Transfer the biosensors to the assay buffer (Column 3) for 60 seconds.
- Association: Move the biosensors to the wells containing the target protein and bridging molecule dilutions (Columns 4-10) for 300-600 seconds.

- Dissociation: Transfer the biosensors to the assay buffer (Column 11) for 600-1200 seconds.

#### 4. Data Analysis:

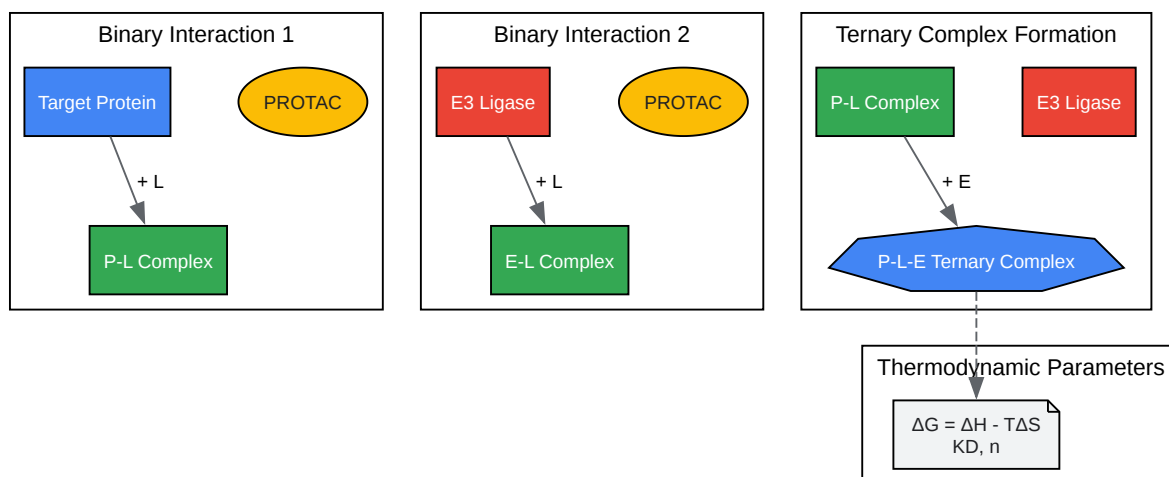
- Subtract the reference sensor data (target protein only).
- Align the curves to the baseline step.
- Fit the association and dissociation curves globally to a 1:1 binding model to obtain  $k_{on}$ ,  $k_{off}$ , and  $KD$ .

## III. Isothermal Titration Calorimetry (ITC)

### Application Note

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.<sup>[7]</sup> This includes the binding affinity ( $KD$ ), stoichiometry ( $n$ ), enthalpy ( $\Delta H$ ), and entropy ( $\Delta S$ ).<sup>[8]</sup> For ternary complex analysis, a solution of one component (e.g., the bridging molecule and one protein) is titrated into a solution of the other protein in the calorimeter cell.<sup>[9]</sup> ITC is a label-free, in-solution technique that does not require immobilization, thus avoiding potential artifacts.<sup>[10]</sup> However, it is a low-throughput technique that requires relatively large amounts of sample.<sup>[3]</sup> The data generated are invaluable for understanding the driving forces behind ternary complex formation.

## Signaling Pathway/Molecular Interaction Diagram



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### Thermodynamic Characterization of Ternary Complex Formation by ITC.

## Protocol

#### 1. Materials and Reagents:

- Isothermal calorimeter
- Dialysis buffer (e.g., 20 mM HEPES, 150 mM NaCl, 1 mM TCEP, pH 7.5)
- Purified proteins (E3 ligase and target protein)
- Bridging molecule (e.g., PROTAC) dissolved in dialysis buffer with matched DMSO concentration

#### 2. Sample Preparation:

- Dialyze both proteins extensively against the same batch of dialysis buffer to minimize buffer mismatch effects.[8]
- Determine the accurate concentrations of the protein and ligand solutions.



- Degas all solutions before use to prevent air bubbles in the calorimeter cell and syringe.[8]

### 3. ITC Experiment:

- Binary Titration (Control):
  - Fill the sample cell with the E3 ligase (e.g., 20  $\mu$ M).
  - Fill the syringe with the PROTAC (e.g., 200  $\mu$ M).
  - Perform a series of injections (e.g., 2  $\mu$ L each) and record the heat changes.
- Ternary Titration:
  - Fill the sample cell with the E3 ligase (e.g., 20  $\mu$ M).
  - Fill the syringe with the PROTAC (e.g., 200  $\mu$ M) pre-incubated with a saturating concentration of the target protein (e.g., 40  $\mu$ M).
  - Perform the titration as in the binary experiment.

### 4. Data Analysis:

- Integrate the raw titration peaks to obtain the heat change per injection.
- Subtract the heat of dilution determined from control experiments.
- Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine  $K_D$ ,  $n$ , and  $\Delta H$ .
- Calculate the Gibbs free energy ( $\Delta G$ ) and entropy ( $\Delta S$ ) using the equation:  $\Delta G = -RT \ln(1/K_D) = \Delta H - T\Delta S$ .

## IV. Förster Resonance Energy Transfer (FRET)

### Application Note

Förster Resonance Energy Transfer (FRET) is a mechanism describing energy transfer between two light-sensitive molecules (chromophores).[11] A donor chromophore, initially in its

electronic excited state, may transfer energy to an acceptor chromophore through non-radiative dipole-dipole coupling. This energy transfer is highly dependent on the distance between the donor and acceptor, typically occurring over distances of 1-10 nm.<sup>[11]</sup> In the context of ternary complexes, one protein can be labeled with a donor fluorophore and the other with an acceptor. The formation of the ternary complex brings the fluorophores into close proximity, resulting in an increase in FRET signal. Time-Resolved FRET (TR-FRET) is a variation that uses long-lifetime lanthanide donors to reduce background fluorescence, making it a robust assay for high-throughput screening.<sup>[12][13]</sup>

## Protocol (TR-FRET)

### 1. Materials and Reagents:

- TR-FRET compatible plate reader
- Low-volume 384-well plates
- Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.5)
- Donor-labeled protein (e.g., GST-tagged target protein with anti-GST-Tb)
- Acceptor-labeled protein (e.g., His-tagged E3 ligase with anti-His-AF488)
- Bridging molecule (e.g., PROTAC)

### 2. TR-FRET Assay:

- Add the donor-labeled protein to all wells of a 384-well plate.
- Add the acceptor-labeled protein to the wells.
- Add serial dilutions of the PROTAC or control compounds.
- Incubate the plate at room temperature for a specified time (e.g., 60-180 minutes).<sup>[12]</sup>
- Read the plate on a TR-FRET reader, measuring emission at two wavelengths (e.g., donor emission at 620 nm and acceptor emission at 520 nm).

### 3. Data Analysis:

- Calculate the TR-FRET ratio (Acceptor emission / Donor emission).
- Plot the TR-FRET ratio against the log of the PROTAC concentration.
- Fit the data to a dose-response curve to determine the EC50 for ternary complex formation.

## V. Proximity Ligation Assay (PLA)

### Application Note

The Proximity Ligation Assay (PLA) is an immunoassay that can be used to detect protein-protein interactions in situ.<sup>[14]</sup> It is a highly sensitive technique that can visualize interactions at endogenous protein expression levels.<sup>[15]</sup> The assay uses antibodies raised in different species that recognize the two proteins of interest. Secondary antibodies, each with a unique short DNA strand attached, are then added. If the two proteins are in close proximity (less than 40 nm), the DNA strands can be ligated to form a circular DNA molecule.<sup>[16]</sup> This DNA circle is then amplified by rolling circle amplification, and the amplified product is detected by fluorescently labeled oligonucleotides. Each fluorescent spot represents an interaction event.

### Protocol

#### 1. Materials and Reagents:

- Cells or tissue samples
- Primary antibodies against the two proteins of interest (from different species)
- PLA probes (secondary antibodies with attached oligonucleotides)
- Ligation and amplification reagents (commercial kits available)
- Fluorescence microscope

#### 2. PLA Procedure:

- Fix and permeabilize the cells or tissue sections.

- Incubate with a blocking solution to prevent non-specific antibody binding.
- Incubate with the primary antibodies.
- Wash to remove unbound primary antibodies.
- Incubate with the PLA probes.
- Wash to remove unbound PLA probes.
- Add the ligation solution to join the DNA strands on interacting probes.
- Add the amplification solution containing DNA polymerase and fluorescently labeled nucleotides.
- Wash and mount the samples for microscopy.

### 3. Data Analysis:

- Capture images using a fluorescence microscope.
- Quantify the number of PLA signals (fluorescent spots) per cell or per unit area.
- Compare the signal in treated versus untreated samples, or in the presence of a bridging molecule versus a negative control.

## Quantitative Data Summary

Assay	Parameters Measured	Typical Throughput	Sample Consumption	Notes
SPR	$k_{on}$ , $k_{off}$ , $K_D$ , Cooperativity ( $\alpha$ )	Medium	Low	Label-free, real-time kinetic data. <a href="#">[17]</a>
BLI	$k_{on}$ , $k_{off}$ , $K_D$	High	Low	Higher throughput than SPR, may have lower sensitivity. <a href="#">[3]</a>
ITC	$K_D$ , Stoichiometry ( $n$ ), $\Delta H$ , $\Delta S$	Low	High	Provides a complete thermodynamic profile of the interaction. <a href="#">[7]</a>
TR-FRET	$EC_{50}$ for complex formation	High	Low	Homogeneous assay suitable for HTS. <a href="#">[12]</a>
PLA	In situ protein-protein proximity	Low-Medium	Low	Visualizes interactions in a cellular context. <a href="#">[14]</a>

## Quantitative Data Examples for PROTAC-Mediated Ternary Complexes

PROTAC	Target	E3 Ligase	Assay	Binary KD (nM)	Ternary KD (nM)	Cooperativity ( $\alpha$ )	Reference
MZ1	Brd4BD2	VHL	ITC	59 (PROTAC-VHL)	4	15	[3]
MZ1	Brd4BD2	VHL	SPR	26 (PROTAC-VHL)	1	26	[3]
MZ1	Brd4BD2	VHL	BLI	-	2.8	-	[3]
BRD-5110	PPM1D	CRBN	SPR	~3000 (PROTAC-CRBN)	-	~1	[1]

Note: Cooperativity ( $\alpha$ ) is calculated as  $KD(\text{binary}) / KD(\text{ternary})$ . A value greater than 1 indicates positive cooperativity, meaning the binding of one protein enhances the binding of the other.[1]

## Conclusion

The biophysical assays described provide a comprehensive toolkit for the confirmation and detailed characterization of ternary complex formation. The choice of assay should be guided by the specific research question, available resources, and desired throughput. Often, a combination of these techniques is employed to gain a multi-faceted understanding of the ternary complex, from its kinetic and thermodynamic properties in vitro to its formation in a cellular environment. This detailed characterization is essential for the rational design and optimization of molecules that function through the induction of ternary complexes.

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